molecular formula C27H33F3N4 B12694437 2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-((3-(trifluoromethyl)phenyl)azo)phenyl)octahydro-, (1R-trans)- CAS No. 150359-09-4

2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-((3-(trifluoromethyl)phenyl)azo)phenyl)octahydro-, (1R-trans)-

Cat. No.: B12694437
CAS No.: 150359-09-4
M. Wt: 470.6 g/mol
InChI Key: HCOWUAFXTHSHPE-AFMDSPMNSA-N
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Description

2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-((3-(trifluoromethyl)phenyl)azo)phenyl)octahydro-, (1R-trans)- is a complex organic compound with a molecular formula of C27H33F3N4 This compound is known for its unique structural features, which include a quinolizine core and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-((3-(trifluoromethyl)phenyl)azo)phenyl)octahydro-, (1R-trans)- typically involves multi-step organic reactions. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction, forming the quinolizine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized reactors and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-((3-(trifluoromethyl)phenyl)azo)phenyl)octahydro-, (1R-trans)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinolizine derivatives.

    Reduction: Reduction reactions can modify the azo linkage, leading to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts like copper and palladium. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

Scientific Research Applications

2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-((3-(trifluoromethyl)phenyl)azo)phenyl)octahydro-, (1R-trans)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-((3-(trifluoromethyl)phenyl)azo)phenyl)octahydro-, (1R-trans)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The azo linkage and quinolizine core play crucial roles in its mechanism, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinolizine Derivatives: Compounds with similar quinolizine cores but different substituents.

    Azo Compounds: Compounds with azo linkages but different aromatic rings and functional groups.

Uniqueness

2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-((3-(trifluoromethyl)phenyl)azo)phenyl)octahydro-, (1R-trans)- is unique due to its specific combination of a quinolizine core and an azo linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

150359-09-4

Molecular Formula

C27H33F3N4

Molecular Weight

470.6 g/mol

IUPAC Name

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[[3-(trifluoromethyl)phenyl]diazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C27H33F3N4/c28-27(29,30)20-8-5-9-21(17-20)32-33-25-14-13-24(22-10-1-2-11-23(22)25)31-18-19-7-6-16-34-15-4-3-12-26(19)34/h5,8-9,13-14,17,19,26,31H,1-4,6-7,10-12,15-16,18H2/t19-,26+/m0/s1

InChI Key

HCOWUAFXTHSHPE-AFMDSPMNSA-N

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC=CC(=C5)C(F)(F)F

Canonical SMILES

C1CCN2CCCC(C2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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